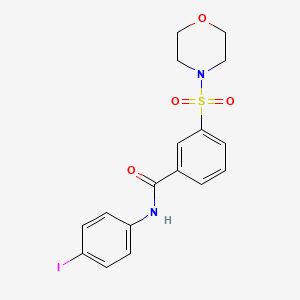![molecular formula C15H25NO2S B4834424 N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4834424.png)
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide
Übersicht
Beschreibung
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide, also known as NBQX, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as AMPA receptor antagonists, which are molecules that block the activity of glutamate receptors in the brain. In
Wirkmechanismus
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide exerts its effects by blocking the activity of AMPA receptors, which are a type of glutamate receptor that is involved in excitatory neurotransmission in the brain. By blocking these receptors, N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. This mechanism of action has been shown to be effective in reducing seizure activity in animal models of epilepsy and in reducing neuronal damage in animal models of stroke.
Biochemical and Physiological Effects:
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide has been shown to have a number of biochemical and physiological effects, including reducing glutamate-mediated excitotoxicity, reducing seizure activity, and reducing neuronal damage in animal models of stroke. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide is its specificity for AMPA receptors, which allows researchers to selectively block the activity of these receptors without affecting other neurotransmitter systems. This specificity makes N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one of the limitations of N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in clinical settings. Another area of interest is the use of N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is growing interest in the role of glutamate receptors in psychiatric disorders, such as depression and anxiety, and N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide may have potential applications in these areas as well.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be effective in reducing excitotoxicity, which is a process that leads to neuronal damage and death in these disorders. N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide has also been studied for its potential use as a research tool to study the role of glutamate receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-4-6-12-19(17,18)16-13(3)15-10-8-14(7-5-2)9-11-15/h8-11,13,16H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWRVXVGMYJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(C)C1=CC=C(C=C1)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
![N-{2-chloro-4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4834353.png)

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4834368.png)
![2,4-dichloro-N-[2-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4834381.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834387.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4834403.png)

![N,N,9-trimethyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4834416.png)
![4-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4834428.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4834431.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4834444.png)
![3-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B4834452.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4834458.png)